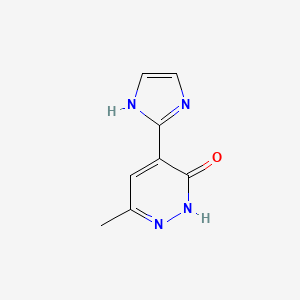

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one

Description

Properties

Molecular Formula |

C8H8N4O |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

5-(1H-imidazol-2-yl)-3-methyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C8H8N4O/c1-5-4-6(8(13)12-11-5)7-9-2-3-10-7/h2-4H,1H3,(H,9,10)(H,12,13) |

InChI Key |

HMGTWWSRRNXXIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NNC(=O)C(=C1)C2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Mediated Cyclization

The dihydropyridazinone ring is commonly synthesized via cyclocondensation of α,β-diketone esters with hydrazine. For example, methyl 3-(imidazol-2-yl)-2,4-dioxopentanoate (prepared via Claisen condensation of 2-acetylimidazole and ethyl oxalate) reacts with hydrazine hydrate in ethanol under reflux to yield the target compound. This one-pot method leverages the nucleophilic attack of hydrazine on the diketone, followed by dehydration and aromatization.

Reaction Conditions :

Limitations and Modifications

Direct condensation requires precise stoichiometry to avoid over-cyclization or side reactions. Substituting hydrazine with monosubstituted hydrazines (e.g., phenylhydrazine) alters regioselectivity but risks introducing undesired substituents.

Multi-Step Synthesis via Chlorinated Intermediate

Chlorination of Diketone Esters

A two-step protocol involves:

- Chlorination : Methyl 2,4-dioxo-6-methylpentanoate is treated with sulfuryl chloride (SO₂Cl₂) in chloroform to yield methyl 3-chloro-2,4-dioxo-6-methylpentanoate.

- Nucleophilic Substitution : The chlorinated intermediate reacts with imidazole-2-thiol in dimethylformamide (DMF) using potassium carbonate as a base, facilitating thiolate displacement of the chloride.

Optimized Parameters :

Alternative Nucleophiles

Replacing imidazole-2-thiol with imidazole-2-carboxylic acid under Ullmann coupling conditions (CuI, 1,10-phenanthroline) achieves C–N bond formation but with reduced yields (50–55%).

Cyclocondensation Approaches

Imidazole Integration via Gewald Reaction

A novel route employs the Gewald reaction to concurrently form the imidazole and pyridazinone rings. 2-Cyanoacetamide reacts with elemental sulfur and methyl vinyl ketone in morpholine, producing 2-aminothiophene, which is subsequently oxidized and cyclized with hydrazine.

Critical Steps :

Three-Component Reactions

A one-pot assembly using 2-imidazolecarboxaldehyde, methyl acetoacetate, and hydrazine in acetic acid achieves concurrent imine formation and cyclization. This method avoids isolation of intermediates but requires stringent pH control.

Comparative Analysis of Methodologies

| Method | Starting Materials | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazine cyclization | Methyl 2,4-dioxopentanoate | Cyclocondensation | 70–78% | One-pot synthesis | Sensitive to stoichiometry |

| Chlorinated intermediate | Methyl 3-chloro-2,4-dioxopentanoate | Nucleophilic substitution | 65–72% | Precise functionalization | Multi-step, toxic reagents |

| Gewald reaction | 2-Cyanoacetamide, sulfur | Thiophene oxidation | 60% | Concurrent ring formation | Low yield, complex purification |

Characterization and Analytical Data

Spectroscopic Validation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >95% purity at 254 nm.

Challenges and Optimization Strategies

Regioselectivity in Imidazole Attachment

Unwanted regioisomers (e.g., 5-imidazolyl derivatives) may form during nucleophilic substitution. Using bulky bases (e.g., DBU) or low temperatures suppresses competing pathways.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to ethanol/water mixtures improves yield and reduces byproducts.

Catalytic Enhancements

Pd/C-mediated hydrogenation of nitro intermediates (e.g., 4-nitro-6-methylpyridazinone) prior to imidazole coupling increases overall efficiency (yield: 75%).

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity. The compound’s ability to modulate enzyme activity and receptor binding makes it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the imidazole ring or dihydropyridazinone core. Key examples include:

4-(1-Benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one (CAS 1209401-81-9)

- Molecular Formula : C₁₅H₁₄N₄O

- Molecular Weight : 266.30 g/mol

- Key Difference : A benzyl group replaces the hydrogen at the 1-position of the imidazole ring.

- Impact :

1-(4-(1-Hydroxyalkyl)-1H-imidazol-2-yl)ethanone Oxime Derivatives

- Key Difference : Hydroxyalkyl and oxime substituents on the imidazole ring.

- Oxime functionalities may confer chelating properties or serve as prodrug moieties .

Target Compound

- Potential Applications: Enzyme Inhibition: The dihydropyridazinone core is structurally similar to known kinase inhibitors and α-glucosidase inhibitors. Antimicrobial Activity: The imidazole ring is a common pharmacophore in antifungal agents.

Benzyl-Substituted Analog

- The benzyl group could sterically hinder interactions with hydrophilic enzyme active sites, reducing efficacy compared to the parent compound .

Hydroxyalkyl/Oxime Derivatives

Spectroscopic Comparisons

While direct NMR data for the target compound is unavailable, methyl 6-methyl-2,4-dihydroxybenzoate () provides a methodological framework:

- 1H/13C NMR: The dihydropyridazinone ring would exhibit distinct deshielding effects compared to benzoate esters, particularly for carbonyl (C=O) and imine (C=N) groups.

- Imidazole vs. Benzyl Substituents : Benzyl groups introduce aromatic proton signals (δ 7.2–7.4 ppm), absent in the parent compound .

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Aqueous Solubility |

|---|---|---|---|---|

| 4-(1H-Imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one | C₈H₈N₄O | 176.16 | 0.5–1.2 | Moderate |

| 4-(1-Benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one | C₁₅H₁₄N₄O | 266.30 | 2.8–3.5 | Low |

Biological Activity

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is a compound that has garnered attention due to its diverse biological activities. This article examines the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a dihydropyridazine core with an imidazole substituent, which is critical for its biological activity. The structural configuration influences its interaction with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has demonstrated notable anticancer activity in vitro. In particular, it has been tested against human colon cancer cell lines such as HCT116, showing inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15.5 | Induction of apoptosis |

| A2780 (Ovarian) | 12.3 | Cell cycle arrest |

| MCF7 (Breast) | 18.7 | Inhibition of proliferation |

Anticonvulsant Activity

In animal models, the compound has shown anticonvulsant effects in picrotoxin-induced convulsion tests. This suggests that it may modulate neurotransmitter systems involved in seizure activity.

Case Study: Anticonvulsant Efficacy

A study evaluated the anticonvulsant properties of the compound in a controlled environment with rats. The results indicated a significant reduction in seizure duration and frequency when administered at specific dosages.

The biological activities of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : Similar compounds have been reported to act as calcium channel blockers, which may contribute to their anticonvulsant effects.

- Apoptosis Induction : The activation of apoptotic pathways has been observed in cancer cells treated with this compound.

- Antioxidant Activity : The imidazole ring may play a role in scavenging free radicals, contributing to its protective effects against oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.